molecular formula C16H17N5O2 B2993600 5-amino-N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide CAS No. 899738-04-6

5-amino-N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide

Cat. No. B2993600
CAS RN: 899738-04-6
M. Wt: 311.345
InChI Key: PJFFNEUQKMZMEM-UHFFFAOYSA-N
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Description

The compound “5-amino-N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups including an amine group (-NH2), a carboxamide group (CONH2), a furan ring, a triazole ring, and a methylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and triazole rings would likely contribute to the compound’s aromaticity, while the amine and carboxamide groups could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on its molecular weight and intermolecular forces .

Scientific Research Applications

Antimicrobial Activities

Research on azole derivatives, including compounds structurally related to "5-amino-N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide," has demonstrated significant antimicrobial properties. The synthesis of these derivatives aimed at exploring their potential as antimicrobial agents has shown activity against various microorganisms. Studies indicate that modifications to the azole structure, such as the incorporation of furan and triazole rings, can enhance antimicrobial efficacy (Başoğlu et al., 2013; Bektaş et al., 2007).

Energetic Materials

Compounds incorporating elements of "5-amino-N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide" have been evaluated for their potential as insensitive energetic materials. The synthesis of derivatives with furazan and oxadiazole components has led to materials with moderate thermal stabilities and insensitivity towards impact and friction, suggesting their applicability in safer explosive formulations (Yu et al., 2017).

Peptidomimetics and Biologically Active Compounds

The development of triazole-based scaffolds, leveraging the structure of "5-amino-N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide," has shown promise in the creation of peptidomimetics and other biologically active compounds. These efforts have focused on overcoming challenges such as the Dimroth rearrangement, providing a pathway to synthesize derivatives acting as HSP90 inhibitors, demonstrating the compound's versatility in drug design (Ferrini et al., 2015).

Antitumor Activities

Additionally, derivatives of "5-amino-N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide" have been investigated for their antitumor activities. The synthesis of novel fused and spiro heterocycles from a 2(3H)-furanone derivative has led to compounds that exhibit promising antitumor and antimicrobial activities, highlighting the compound's potential in cancer research (Abou-Elmagd & Hashem, 2016).

properties

IUPAC Name

5-amino-N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-11-5-2-3-6-12(11)10-21-15(17)14(19-20-21)16(22)18-9-13-7-4-8-23-13/h2-8H,9-10,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFFNEUQKMZMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(furan-2-ylmethyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide

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